molecular formula C18H21FN4O3 B8412449 7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No. B8412449
M. Wt: 360.4 g/mol
InChI Key: WPMBVEWHIIMBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05281612

Procedure details

7-[3-(1-(N-tert-butoxycarbonylamino)ethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid isomer A (0.78 g, 0.0017 mole), preformed above, in ethanol (37 mL)/1N HCl (15 mL) was heated at 90° for 75 minutes. The reaction was cooled to room temperature and the solvent partially removed under reduced pressure. On standing a solid formed. This was filtered, washed with ethanol/diethyl ether, and then with diethyl ether and was dried in an oven under vacuum at 70° for two hours to give 7-[3-(1-aminoethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8 -naphthyridine-3-carboxylic acid isomer A (0.40 g, 57%) as a white powder, mp 322°-325° (dec).
Name
7-[3-(1-(N-tert-butoxycarbonylamino)ethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]([CH:11]1[CH2:15][CH2:14][N:13]([C:16]2[N:25]=[C:24]3[C:19]([C:20](=[O:32])[C:21]([C:29]([OH:31])=[O:30])=[CH:22][N:23]3[CH:26]3[CH2:28][CH2:27]3)=[CH:18][C:17]=2[F:33])[CH2:12]1)[CH3:10])=O)(C)(C)C.Cl>C(O)C>[NH2:8][CH:9]([CH:11]1[CH2:15][CH2:14][N:13]([C:16]2[N:25]=[C:24]3[C:19]([C:20](=[O:32])[C:21]([C:29]([OH:31])=[O:30])=[CH:22][N:23]3[CH:26]3[CH2:27][CH2:28]3)=[CH:18][C:17]=2[F:33])[CH2:12]1)[CH3:10]

Inputs

Step One
Name
7-[3-(1-(N-tert-butoxycarbonylamino)ethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C)C1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90° for 75 minutes
Duration
75 min
CUSTOM
Type
CUSTOM
Details
the solvent partially removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
This was filtered
WASH
Type
WASH
Details
washed with ethanol/diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether and was dried in an oven under vacuum at 70° for two hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
NC(C)C1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.